molecular formula C18H14O2 B1178888 [1,1:3,1-Terphenyl]-4,6-diol(9CI) CAS No. 131844-70-7

[1,1:3,1-Terphenyl]-4,6-diol(9CI)

Cat. No.: B1178888
CAS No.: 131844-70-7
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Description

[1,1:3,1-Terphenyl]-4,6-diol(9CI) is a chemical scaffold of significant interest in advanced therapeutic and material science research. Its core value lies in the rigid, planar terphenyl structure, which can be strategically functionalized for specific applications. In medicinal chemistry, the terphenyl scaffold serves as a critical core for developing potent small-molecule inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, a prominent target in cancer immunotherapy . Rigidified terphenyl-based compounds are designed to effectively block this protein-protein interaction, thereby reactivating the immune system's ability to attack tumor cells . Research demonstrates that such inhibitors can activate the antitumor response in primary human immune cells, offering a promising alternative to monoclonal antibody therapies . In materials science, the molecular architecture of terphenyl diols, characterized by a rigid core and hydroxyl functionalities, makes them excellent ligands or building blocks for constructing complex organic frameworks . This diol can form predictable and stable covalent linkages, contributing to the synthesis of crystalline porous polymers with tailored geometries and pore sizes for applications in gas storage, separation, and catalysis . The compound's utility is further demonstrated in synthetic chemistry, where similar polyphenyl structures are constructed via reliable methods like Suzuki-Miyaura cross-coupling reactions .

Properties

CAS No.

131844-70-7

Molecular Formula

C18H14O2

Synonyms

[1,1:3,1-Terphenyl]-4,6-diol(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Hydroxyl Substituents

a) [1,1':3',1''-Terphenyl]-4,4'-diol(9CI)
  • Structure : Differs in hydroxyl group positions (4,4' vs. 4,6 on the central ring).
  • Properties : The 4,4'-diol configuration likely enhances symmetry, promoting stronger intermolecular hydrogen bonding and crystalline packing. This could improve thermal stability compared to the asymmetric 4,6-diol isomer .
  • Applications : Symmetric diols are often preferred in crystal engineering for predictable lattice formations.
b) 4,4''-Diamino-[1,1':4',1''-terphenyl]-2',5'-diol (CAS: 34588-30-2)
  • Structure: Contains both hydroxyl (-OH) and amino (-NH₂) groups at distinct positions.
  • Properties: Amino groups increase basicity and reactivity, enabling participation in covalent bonding (e.g., Schiff base formation). The dual functional groups may enhance solubility in aqueous media compared to purely hydroxylated terphenyls .
  • Applications: Potential use in polymer precursors or biosensors due to its multifunctionality.

Functional Group Variants: Fluorinated Terphenyls

Three fluorinated terphenyls from (Compounds 1–3) provide insights into electronic modulation:

  • Structure : Fluorine substituents at positions 2,4,5, and 5' (Compound 1) or 2,5 (Compound 2).
  • Properties: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic rings, enhancing charge-transfer capabilities. Third-Order Nonlinear Optical (NLO) Properties: Compound 1 exhibits 13.7× larger third-order polarizability than p-nitroaniline (p-NA), a benchmark NLO molecule. This contrasts with hydroxylated terphenyls, where -OH groups may prioritize hydrogen bonding over charge delocalization .
  • Applications : Fluorinated terphenyls are promising for photonic devices, whereas hydroxylated analogs may excel in crystalline matrices or as ligands.

Backbone-Modified Analogs: Cembratriene Diol

  • Structure: 2,7,11-cembratriene-4,6-diol () features a cembranoid backbone with hydroxyls at 4,6-positions.
  • Properties : The aliphatic backbone reduces rigidity compared to terphenyls, lowering melting points but improving compatibility with hydrophobic matrices (e.g., wood preservatives in ).
  • Applications : Used in antimicrobial formulations due to its natural origin and volatility .

Key Comparative Data

Compound Functional Groups Key Properties Applications References
[1,1:3,1-Terphenyl]-4,6-diol -OH at 4,6 High hydrogen-bonding, asymmetric packing Materials science, ligands
[1,1':3',1''-Terphenyl]-4,4'-diol -OH at 4,4' Symmetric H-bonding, crystalline stability Crystal engineering
Fluorinated Terphenyls -F at various positions Enhanced NLO response (13.7× p-NA) Optoelectronics
4,4''-Diamino-terphenyl-diol -OH, -NH₂ Multifunctional reactivity Polymers, biosensors
Cembratriene-4,6-diol Aliphatic diol Volatility, antimicrobial activity Wood preservatives

Research Findings and Implications

  • Hydrogen Bonding vs. Electronic Effects : Hydroxylated terphenyls prioritize intermolecular interactions (e.g., H-bonding), whereas fluorinated analogs leverage electronic effects for optoelectronic performance .
  • Symmetry and Stability : Symmetric diols (e.g., 4,4'-diol) exhibit superior thermal stability, while asymmetric isomers (e.g., 4,6-diol) may offer versatility in amorphous material design .
  • Functional Group Synergy : Combining -OH with -NH₂ or -F introduces multifunctionality, expanding applicability across materials, biology, and electronics .

Preparation Methods

Preparation Methods of [1,1:3,1-Terphenyl]-4,6-diol(9CI)

General Synthetic Strategy

The synthesis of [1,1:3,1-Terphenyl]-4,6-diol primarily involves the construction of the terphenyl backbone followed by selective hydroxylation at the 4 and 6 positions. The synthetic route generally includes:

  • Formation of biphenyl intermediates through cross-coupling reactions
  • Further coupling to introduce the third phenyl ring
  • Introduction or preservation of hydroxyl groups on terminal phenyl rings

Common Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A widely used method for terphenyl synthesis is the Suzuki-Miyaura coupling of aryl boronic acids with aryl halides. For [1,1:3,1-Terphenyl]-4,6-diol, the typical approach is:

  • Starting materials: 4-hydroxyphenylboronic acid and 3-bromo-4-hydroxybiphenyl or related derivatives
  • Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Mixtures of aqueous-organic solvents such as toluene/water or dioxane/water
  • Conditions: Heating under reflux or microwave-assisted heating for enhanced coupling efficiency

This method allows for the formation of the terphenyl core with hydroxyl groups retained or introduced via protected intermediates (e.g., methoxy groups) followed by deprotection.

Ullmann-Type Coupling

An alternative older method involves copper-catalyzed Ullmann coupling of phenol derivatives:

  • Reactants: Halogenated phenols and phenyl phenols
  • Catalyst: Copper powder or copper salts
  • Conditions: Elevated temperatures (150–200 °C) in polar solvents or neat conditions
  • Limitations: Lower yields and harsher conditions compared to Suzuki coupling, but still used for certain substrates
Direct Hydroxylation of Terphenyl Precursors

In some cases, terphenyl compounds without hydroxyl groups are synthesized first, followed by selective hydroxylation using:

  • Electrophilic aromatic substitution with hydroxylating agents (e.g., hydroxyl radicals generated via Fenton reaction)
  • Catalytic oxidation using metal catalysts (e.g., Pd, Ru complexes) under controlled conditions
  • Challenges include regioselectivity and over-oxidation

Detailed Reaction Conditions and Yields

Method Starting Materials Catalyst/Base Solvent Temperature (°C) Reaction Time Yield (%) Notes
Suzuki-Miyaura Coupling 4-hydroxyphenylboronic acid + 3-bromo-4-hydroxybiphenyl Pd(PPh3)4, K2CO3 Toluene/water or dioxane/water 80–100 12–24 h 70–85 High selectivity; often requires hydroxyl protection
Ullmann Coupling Halogenated phenols + phenyl phenols Cu powder, K2CO3 DMF or neat 150–200 24–48 h 40–60 Harsh conditions; moderate yields
Hydroxylation of Terphenyl Terphenyl compound Metal catalyst (Pd, Ru), H2O2 Organic solvent (AcOH, MeOH) 50–80 6–12 h 50–70 Requires regioselective control

Research Findings and Optimization

  • Protecting Group Strategies: To prevent undesired side reactions of phenolic hydroxyls during coupling, hydroxyl groups are often protected as methyl ethers or silyl ethers. Post-coupling, deprotection is achieved under mild acidic or basic conditions to yield the diol.
  • Catalyst Loading and Ligand Effects: Studies show that ligand choice in Pd catalysts significantly affects coupling efficiency and selectivity. Bulky phosphine ligands improve yields and reduce side products.
  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to reduce reaction times from hours to minutes in Suzuki coupling, enhancing throughput and yield.
  • Purification: The final product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity required for research applications.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield (%)
Suzuki-Miyaura Coupling Mild conditions, high selectivity Requires catalyst, ligand, and base 70–85
Ullmann Coupling Simple reagents, no precious metals High temperature, lower yields 40–60
Direct Hydroxylation Post-synthesis modification possible Regioselectivity challenges 50–70

Q & A

Q. How can researchers design a synthesis pathway for [1,1':3,1-Terphenyl]-4,6-diol(9CI) using modern retrosynthetic approaches?

Methodological Answer: Retrosynthetic analysis, supported by AI-powered tools (e.g., Template_relevance models like Reaxys and PISTACHIO), can identify feasible precursors. For instance:

  • Step 1: Fragment the target molecule into simpler aromatic and diol precursors.
  • Step 2: Evaluate coupling reactions (e.g., Suzuki-Miyaura for biphenyl linkages) using databases like PubChem .
  • Step 3: Validate synthetic routes via computational simulations to predict yields and side reactions.
Synthetic Route Key Reaction Predicted Yield
Route AUllmann Coupling65–75%
Route BFriedel-Crafts50–60%

Q. What experimental techniques are critical for characterizing [1,1':3,1-Terphenyl]-4,6-diol(9CI)?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign phenolic proton signals (δ 5–6 ppm) and aromatic coupling patterns to confirm regiochemistry.
  • High-Performance Liquid Chromatography (HPLC): Monitor purity (>98%) using C18 columns and UV detection at 254 nm.
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 264.3 g/mol) via ESI-MS in negative ion mode.

Reference: Modern instrumentation protocols for phenolic compounds are detailed in organic chemistry curricula .

Advanced Research Questions

Q. How can conflicting data in thermal stability studies of [1,1':3,1-Terphenyl]-4,6-diol(9CI) be resolved?

Methodological Answer: Contradictions in DSC (decomposition at 220°C) vs. TGA (mass loss at 180°C) may arise from experimental conditions:

  • Variable 1: Heating rate (e.g., 10°C/min in DSC vs. 5°C/min in TGA).
  • Variable 2: Sample preparation (crystalline vs. amorphous forms).
  • Resolution: Replicate experiments under controlled atmospheres (N₂ vs. O₂) and apply statistical models (ANOVA) to isolate confounding factors .

Reference: Stability analysis requires adherence to standardized protocols for oxidizer-free environments .

Q. What computational strategies predict the reactivity of [1,1':3,1-Terphenyl]-4,6-diol(9CI) in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic substitution sites.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction kinetics.
  • Machine Learning: Train models on PubChem datasets to predict regioselectivity in cross-coupling reactions .

Reference: Computational workflows integrating PubChem data enhance predictive accuracy for polyphenolic systems .

Q. How should researchers address discrepancies in spectroscopic data for [1,1':3,1-Terphenyl]-4,6-diol(9CI) across laboratories?

Methodological Answer:

  • Step 1: Cross-validate spectra using shared reference standards (e.g., deuterated solvents from the same batch).
  • Step 2: Apply multivariate analysis (PCA) to identify instrument-specific artifacts.
  • Step 3: Collaborate via open-access platforms to harmonize data reporting formats .

Reference: Inter-lab consistency relies on rigorous calibration and peer-reviewed spectral libraries .

Safety and Best Practices

Q. What safety protocols are essential for handling [1,1':3,1-Terphenyl]-4,6-diol(9CI) in laboratory settings?

Methodological Answer:

  • Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar) to prevent oxidation .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods for powder handling.
  • Disposal: Neutralize waste with 10% NaOH before incineration, complying with EPA guidelines .

Reference: TCI America’s safety data sheets provide model protocols for phenolic compounds .

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